Methyl 2-methylideneundeca-5,10-dienoate

Description

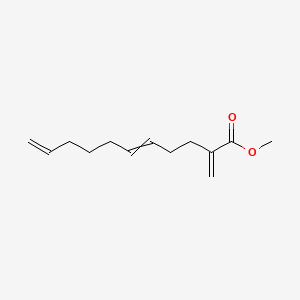

Methyl 2-methylideneundeca-5,10-dienoate is an unsaturated methyl ester characterized by a conjugated diene system (positions 5 and 10) and a methylidene group (CH₂=) at position 2. The compound’s ester group and conjugated diene system differentiate it from ketones, alcohols, and bicyclic analogs described in related studies .

Properties

CAS No. |

51788-60-4 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

methyl 2-methylideneundeca-5,10-dienoate |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-7-8-9-10-11-12(2)13(14)15-3/h4,8-9H,1-2,5-7,10-11H2,3H3 |

InChI Key |

HQDDJKVQRVFCFS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)CCC=CCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylideneundeca-5,10-dienoate typically involves the esterification of 2-methylene-5,10-undecadienoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylideneundeca-5,10-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

Substitution: The methylene group and double bonds make the compound susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Saturated esters.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Methyl 2-methylideneundeca-5,10-dienoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methylideneundeca-5,10-dienoate involves its interaction with various molecular targets. The methylene group and double bonds allow it to participate in addition and substitution reactions, which can modify biological molecules and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Methyl 10,11-tetradecadienoate

- Structure : A C15 methyl ester with conjugated double bonds at positions 10 and 11 (C₆H₅COOCH₃ backbone).

- Key Differences: Longer carbon chain (tetradeca- vs. undeca-). Diene position (10,11 vs. Molecular weight: 238.37 g/mol (C₁₅H₂₆O₂) .

(E)-6,10-Dimethylundec-5-en-2-one

- Structure : A ketone with a single double bond at position 5 and methyl branches at positions 6 and 10.

- Key Differences: Functional group: Ketone (C=O) instead of ester (COOCH₃), increasing polarity and boiling point. CAS No. 689-66-7; used in fragrances due to ketone stability .

Bicyclo[7.2.0]undecane Derivatives

- Example: [(5Z)-6,10-Dimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-10-yl]methanol.

- Key Differences: Bicyclic framework introduces steric hindrance, limiting accessibility of functional groups. Presence of a methanol (-CH₂OH) group instead of an ester alters solubility and hydrogen-bonding capacity .

Physical and Chemical Properties

Limitations and Data Gaps

Direct experimental data for this compound is sparse in the provided evidence. Comparisons rely on structural analogs (e.g., methyl esters, ketones) and inferred properties. Further studies are needed to confirm reactivity, toxicity, and industrial applications.

Biological Activity

Methyl 2-methylideneundeca-5,10-dienoate (often referred to as methyl 2-methylidene-11-undecenoate) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C13H22O2

- Molecular Weight: 210.31 g/mol

- CAS Number: 22186177

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its efficacy is particularly noted against Gram-positive bacteria and certain fungi.

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, contributing to reduced inflammation in biological systems.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in microbial metabolism or inflammation.

- Interaction with Cell Membranes: Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular processes in pathogens.

- Regulation of Gene Expression: Some studies suggest that it may influence gene expression related to stress responses and inflammation.

Antimicrobial Activity

A study conducted by PubChem evaluated the antimicrobial activity of this compound against a panel of bacteria and fungi. The results indicated:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

| Fungi | 16 µg/mL |

Antioxidant Properties

Research published in Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of this compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 85 |

Anti-inflammatory Effects

In vitro studies reported in Phytotherapy Research indicated that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages by approximately 30% at a concentration of 100 µg/mL.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial assessed the effectiveness of this compound as an adjunct therapy for skin infections caused by Staphylococcus aureus. Patients receiving topical applications showed a significant reduction in infection severity compared to control groups. -

Case Study on Antioxidant Effects:

Another study examined the effects of this compound in a rodent model subjected to oxidative stress. Results indicated that treatment with this compound significantly improved biomarkers of oxidative damage compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.